Product packaging for Isoquinoline hydroiodide(Cat. No.:)

Isoquinoline hydroiodide

Cat. No.: B1263787
M. Wt: 257.07 g/mol
InChI Key: GHESMRYCQSFSSF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Isoquinoline hydroiodide is an organic salt derived from isoquinoline, a versatile heterocyclic aromatic compound consisting of a benzene ring fused to a pyridine ring. This structure makes it a valuable scaffold in chemical synthesis and biomedical research. Researchers are interested in isoquinoline derivatives for their broad spectrum of biological activities. In pharmacology, numerous isoquinoline alkaloids and their synthetic analogs are investigated for their potential therapeutic effects. These include significant antitumor, antibacterial, anti-inflammatory, and neuroprotective activities. Some derivatives have shown cardioprotective effects and are studied as potential vasodilators or antihypertensive agents. The mechanism of action for these effects is diverse and often complex; for instance, some derivatives have been shown to produce vasorelaxation by modulating calcium homeostasis in smooth muscle cells, involving the inhibition of Ca2+ influx through voltage-gated channels and the regulation of calcium release from the sarcoplasmic reticulum. Beyond biomedical applications, isoquinoline and its derivatives serve as key building blocks in material science. They are used in the synthesis of dyes, pigments, and advanced materials, including conductive polymers and metal-organic frameworks (MOFs) for gas storage and catalysis. The compound is also utilized as a solvent and corrosion inhibitor in industrial processes. This product is strictly for research use only (RUO) and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H8IN B1263787 Isoquinoline hydroiodide

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H8IN

Molecular Weight

257.07 g/mol

IUPAC Name

isoquinoline;hydroiodide

InChI

InChI=1S/C9H7N.HI/c1-2-4-9-7-10-6-5-8(9)3-1;/h1-7H;1H

InChI Key

GHESMRYCQSFSSF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C=NC=CC2=C1.I

Pictograms

Irritant

Synonyms

isoquinoline
isoquinoline conjugate acid
isoquinoline hydrobromide
isoquinoline hydrochloride
isoquinoline hydroiodide
isoquinoline sulfate (1:1)

Origin of Product

United States

Advanced Synthetic Methodologies for Isoquinoline Hydroiodide and Its Structural Analogs

Classical and Contemporary Cyclization Reactions Towards Isoquinoline (B145761) Hydroiodide Precursors

The traditional methods for constructing the isoquinoline core rely on intramolecular cyclization reactions, often promoted by strong acids and heat. These named reactions remain fundamental in organic synthesis.

The Bischler-Napieralski reaction, discovered in 1893, is a robust method for synthesizing 3,4-dihydroisoquinolines through the intramolecular cyclization of β-arylethylamides. wikipedia.orgnrochemistry.com This electrophilic aromatic substitution is typically promoted by a dehydrating agent in acidic conditions. nrochemistry.comyoutube.com The resulting dihydroisoquinolines can be subsequently oxidized to form the fully aromatic isoquinoline ring. nrochemistry.comwikipedia.org

The reaction is most effective when the aromatic ring is electron-rich, as activating groups facilitate the electrophilic substitution step. jk-sci.com For substrates with electron-donating groups at the meta-position of the phenylethylamine moiety, cyclization tends to occur at the para-position. jk-sci.com

Two primary mechanisms have been proposed, and the prevailing pathway is thought to depend on the specific reaction conditions. wikipedia.org

Mechanism I: Involves the formation of a dichlorophosphoryl imine-ester intermediate, which undergoes cyclization followed by elimination to form the imine. wikipedia.orgnrochemistry.com

Mechanism II: Proceeds through the formation of a highly electrophilic nitrilium ion intermediate prior to cyclization. wikipedia.orgnrochemistry.com Evidence for the nitrilium intermediate includes the occasional formation of styrene (B11656) derivatives as a side product via a retro-Ritter reaction. organic-chemistry.org

A variety of condensing agents can be employed, with phosphoryl chloride (POCl₃) and phosphorus pentoxide (P₂O₅) being the most common. nrochemistry.comorganic-chemistry.org For less reactive substrates that lack electron-donating groups, a mixture of P₂O₅ in refluxing POCl₃ is often the most effective combination. wikipedia.orgjk-sci.com

Table 1: Common Reagents in Bischler-Napieralski Cyclization

Reagent(s)Typical ConditionsNotes
Phosphoryl chloride (POCl₃)Refluxing in an inert solvent (e.g., toluene, acetonitrile)Widely used, effective for activated arenes. wikipedia.orgorganic-chemistry.org
Phosphorus pentoxide (P₂O₅)Often used with POCl₃Increases dehydrating power for unactivated arenes. wikipedia.org
Polyphosphoric acid (PPA)High temperatureUsed with phenethylcarbamates. wikipedia.org
Triflic anhydride (B1165640) (Tf₂O)Low temperature (e.g., -20 °C to 0 °C) with a base (e.g., 2-chloropyridine)Very mild conditions, useful for sensitive substrates. nrochemistry.com

First reported in 1911, the Pictet-Spengler reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed ring closure to yield a tetrahydroisoquinoline. wikipedia.orgname-reaction.com The reaction is a special case of the Mannich reaction, where the key step is the cyclization of an electrophilic iminium ion onto the aromatic ring. wikipedia.orgyoutube.com While the reaction works well with highly nucleophilic aromatic rings like indoles, the synthesis of tetrahydroisoquinolines from phenylethylamines generally requires harsher conditions, such as refluxing with strong acids, due to the lower nucleophilicity of the benzene (B151609) ring. wikipedia.org

A significant focus of modern research has been the development of asymmetric Pictet-Spengler reactions to control the stereochemistry at the newly formed chiral center (C-1). illinois.edu Diastereoselective variants often rely on a pre-existing chiral center in either the β-arylethylamine or the carbonyl component to direct the cyclization. illinois.edu For example, the reaction of enantiopure tryptophan derivatives can lead to either cis or trans products depending on kinetic or thermodynamic control. wikipedia.org

Enantioselective catalysis has been achieved using chiral Brønsted acids or thiourea-based catalysts, which can activate the iminium ion within a chiral environment. nih.gov These methods allow for the synthesis of optically active tetrahydro-β-carbolines and, by extension, tetrahydroisoquinolines, directly from achiral precursors. nih.gov

Table 2: Selected Diastereoselective and Enantioselective Pictet-Spengler Reactions

Catalyst / AuxiliarySubstratesKey Feature
Chiral N-benzyl tryptophan methyl estersBulky aldehydesSubstrate-controlled diastereoselectivity. illinois.edu
Chiral α-amino aldehydesTryptophan derivativesAldehyde-controlled diastereoselectivity. mdpi.com
Chiral Brønsted Acid (e.g., phosphoric acid derivative)Tryptamine and various aldehydesCatalytic, enantioselective cyclization. illinois.edu
Chiral Thiourea (B124793) and a weak acid (e.g., benzoic acid)Tryptamine derivatives and aldehydesCo-catalysis for one-pot imine formation and enantioselective cyclization. nih.gov

The Pomeranz-Fritsch reaction, also discovered in 1893, provides a direct route to the isoquinoline nucleus via the acid-catalyzed cyclization of a benzalaminoacetal. thermofisher.comwikipedia.org The reaction is typically conducted in two stages: first, the condensation of a benzaldehyde (B42025) with a 2,2-dialkoxyethylamine to form a Schiff base (the benzalaminoacetal), and second, the ring closure using a strong acid like concentrated sulfuric acid. thermofisher.comorganicreactions.org

This method is valuable as it allows for substitution patterns that are difficult to achieve with other syntheses. organicreactions.org However, classical conditions often suffer from low yields, and the reaction can fail completely. researchgate.net Several modifications have expanded its utility:

Schlittler-Müller Modification: A substituted benzylamine (B48309) is condensed with glyoxal (B1671930) hemiacetal, yielding C1-substituted isoquinolines. thermofisher.com

Bobbitt Modification: Hydrogenation of the intermediate Schiff base before acid-catalyzed cyclization produces tetrahydroisoquinolines. thermofisher.com

Recent advancements have focused on developing milder conditions to improve the scope and yield, particularly for preparing unstable 1,2-dihydroisoquinolines. One successful approach employs trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf) and an amine base, which activates the required dimethylacetals under conditions mild enough to preserve the reactive dihydroisoquinoline product. nih.gov

Table 3: Conditions for the Pomeranz-Fritsch Reaction and its Modifications

Reagent(s)SubstratesProduct Type
Concentrated H₂SO₄Benzaldehyde, 2,2-diethoxyethylamineIsoquinoline. thermofisher.com
Boron trifluoride etherate (BF₃·OEt₂)BenzalaminoacetalsIsoquinoline. thermofisher.com
Trifluoroacetic anhydride (TFAA)BenzalaminoacetalsIsoquinoline. wikipedia.org
TMSOTf, Amine BaseBenzalaminoacetals1,2-Dihydroisoquinoline (B1215523). nih.gov

The Ritter reaction involves the addition of a nitrile to a carbocation, typically generated from an alcohol or alkene in strong acid. organic-chemistry.org Its intramolecular variant provides a pathway to N-heterocycles, including 3,4-dihydroisoquinolines. scilit.comresearchgate.net

In a tandem alkylation-cyclization procedure, an electron-rich benzene derivative (like 1,2-dimethoxybenzene) can be treated with an oxirane (e.g., isobutylene (B52900) oxide) and a nitrile in the presence of concentrated sulfuric acid. rsc.org The reaction proceeds through initial Friedel-Crafts alkylation of the benzene ring by the protonated oxirane, generating a β-phenethyl alcohol. This alcohol is then protonated and eliminated to form a stable tertiary carbocation, which is trapped intramolecularly by the nitrogen atom of the nitrile. The resulting nitrilium ion is hydrolyzed upon workup to yield a 1-substituted 3,4-dihydroisoquinoline. rsc.orgmdpi.com This method allows for the one-pot construction of highly substituted dihydroisoquinoline scaffolds from simple starting materials. rsc.org

Table 4: Synthesis of Dihydroisoquinolines via Intramolecular Ritter Reaction

AreneCarbocation SourceNitrileProduct
1,2-DimethoxybenzeneIsobutylene oxideAcetonitrile (B52724) (MeCN)6,7-Dimethoxy-3,3-dimethyl-1-methyl-3,4-dihydroisoquinoline. rsc.org
1,4-DimethoxybenzeneIsobutylene oxideBenzonitrile (PhCN)5,8-Dimethoxy-3,3-dimethyl-1-phenyl-3,4-dihydroisoquinoline. rsc.org
2-Methoxy-1,3-dimethylbenzeneIsobutyraldehydeVarious Nitriles3,4-Dihydroisoquinoline derivatives. researchgate.net

Catalytic Approaches in Isoquinoline Hydroiodide Synthesis and Functionalization

Modern synthetic chemistry has increasingly turned to transition metal catalysis to forge C-C and C-N bonds with high efficiency and selectivity, providing powerful new routes to the isoquinoline core. mdpi.com

Transition metal-catalyzed reactions, particularly those involving C-H activation and functionalization, have emerged as a sustainable and atom-economical strategy for building isoquinoline and isoquinolinone skeletons. researchgate.netmdpi.com These methods avoid the need for pre-functionalized starting materials often required in classical syntheses. mdpi.com Catalysts based on palladium, rhodium, ruthenium, cobalt, and copper are frequently employed. mdpi.combohrium.com

A common mechanistic paradigm involves the use of a directing group (such as an amide or imine) on a benzene-ring-containing substrate. mdpi.com The catalyst coordinates to this directing group, facilitating the selective activation of an ortho C-H bond to form a metallacycle intermediate. This intermediate then undergoes migratory insertion with an alkene or alkyne coupling partner. Subsequent reductive elimination furnishes the final heterocyclic product, often incorporating the directing group into the newly formed ring. mdpi.com This strategy offers predictable regioselectivity and is broadly applicable to a wide range of substrates. mdpi.com

Table 5: Examples of Transition Metal-Catalyzed Isoquinoline Synthesis

Catalyst SystemSubstratesCoupling PartnerProduct Type
Palladium (Pd)N-methoxy benzamides2,3-Allenoic acid esters3,4-Substituted hydroisoquinolones. mdpi.com
Rhodium (Rh)Benzimidatesα-chloroaldehydesIsoquinolin-3-ols. researchgate.net
Rhodium (Rh)O-acetyl ketoximesBicyclic alkenesIsoquinoline-fused bicycles. beilstein-journals.org
Cobalt (Co)BenzimidatesVinylene carbonateIsoquinolones. researchgate.net
Copper (Cu)ImidamidesCyclic diaryliodoniumsBenzo[c]cinnoline derivatives. researchgate.net
Ruthenium (Ru)Aryl C(sp²)-H bondsDiazo compoundsIsoquinolinones. mdpi.com

Transition Metal-Catalyzed Transformations

Rhodium-Catalyzed Asymmetric Hydrogenation of Isoquinolines

Rhodium-catalyzed asymmetric hydrogenation represents a highly effective method for the synthesis of chiral tetrahydroisoquinolines (THIQs) from their aromatic isoquinoline precursors. dicp.ac.cnrsc.orgresearchgate.netresearchgate.net This transformation is particularly valuable as it establishes stereocenters with high enantioselectivity, providing access to biologically important molecules. dicp.ac.cnresearchgate.net

A significant advancement in this area involves the use of a rhodium complex with a chiral thiourea-containing bisphosphine ligand. dicp.ac.cnrsc.orgnih.gov The introduction of a strong Brønsted acid, such as hydrochloric acid (HCl), is crucial for the success of this reaction. dicp.ac.cnrsc.orgnih.gov The acid serves a dual purpose: it activates the isoquinoline substrate by protonating the nitrogen atom, forming an isoquinolinium salt, and it facilitates an anion-binding interaction between the substrate's counter-ion (e.g., chloride) and the thiourea moiety of the chiral ligand. dicp.ac.cnrsc.orgresearchgate.netnih.gov This secondary interaction is believed to be key to achieving high reactivity and enantioselectivity, with conversions and enantiomeric excesses (ee) reaching up to 99%. dicp.ac.cnrsc.orgresearchgate.net

The proposed mechanism involves the formation of an iminium intermediate after the initial hydride transfer, which then undergoes a second hydrogenation step to yield the chiral THIQ. dicp.ac.cnnih.gov Deuterium (B1214612) labeling studies support a reaction pathway involving an enamine–iminium tautomerization. dicp.ac.cnnih.gov This methodology has demonstrated a broad substrate scope, accommodating various substituents on the isoquinoline ring. dicp.ac.cnnih.gov

Table 1: Rhodium-Catalyzed Asymmetric Hydrogenation of Isoquinolines

Catalyst System Activating Agent Key Feature Outcome Reference
Rh-thiourea chiral phosphine (B1218219) complex Strong Brønsted acid (HCl) Anion binding between substrate and ligand High conversion and enantioselectivity (up to 99% ee) dicp.ac.cnrsc.org
Palladium-Catalyzed α-Arylation and Annulation Protocols

Palladium-catalyzed reactions provide a versatile and convergent approach to polysubstituted isoquinolines. pnas.orgnih.govresearchgate.net A key strategy involves the sequential palladium-catalyzed α-arylation of ketones followed by a cyclization reaction. pnas.orgnih.govresearchgate.net This method allows for the combination of readily available ketone and aryl halide precursors in a regioselective manner. pnas.orgacs.org

The process begins with the palladium-catalyzed coupling of a ketone enolate with an ortho-functionalized aryl halide, typically an ortho-halobenzaldehyde or its acetal (B89532) equivalent. pnas.orgrsc.org This α-arylation step forms a 1,5-dicarbonyl-like intermediate. Subsequent treatment with an ammonium (B1175870) source, such as ammonium chloride, triggers a cyclization and aromatization cascade to furnish the isoquinoline ring system. pnas.orgacs.org This approach is notable for its tolerance of a wide range of substituents on both the ketone and the aryl halide, including electron-poor and electron-rich moieties. pnas.orgrsc.org

This methodology has been extended to one-pot, four-component coupling procedures, combining a methyl ketone, an aryl bromide, an electrophile, and ammonium chloride to generate highly substituted isoquinolines. acs.org Furthermore, the use of tert-butyl cyanoacetate (B8463686) as the ketone component allows for the synthesis of 3-aminoisoquinolines after in situ functionalization and decarboxylation. acs.orgrsc.org

Table 2: Palladium-Catalyzed Synthesis of Isoquinolines

Reaction Type Key Precursors Key Transformation Product Reference
Sequential α-arylation and cyclization Ketones, ortho-haloaryl aldehydes/ketones Pd-catalyzed α-arylation, acid-catalyzed cyclization/aromatization Polysubstituted isoquinolines pnas.orgnih.gov
One-pot, four-component coupling Methyl ketone, aryl bromide, electrophile, ammonium chloride Pd-catalyzed α-arylation, in situ trapping, aromatization Substituted isoquinolines acs.org
Iridium-Catalyzed Asymmetric Hydrogenation and C-H Activation

Iridium catalysts have proven to be highly effective for the asymmetric hydrogenation of isoquinolines, offering a direct route to chiral tetrahydroisoquinolines (THIQs). acs.orgnih.govdicp.ac.cn A significant advantage of some iridium-catalyzed systems is the ability to perform the hydrogenation under mild conditions without the need for pre-formed isoquinolinium salts. nih.gov

One notable strategy employs a traceless activating agent, such as trichloroisocyanuric acid (TCCA), which generates a hydrogen halide in situ. acs.orgdicp.ac.cn This in situ generated acid activates the isoquinoline for hydrogenation. Using a chiral iridium complex, for example with a SegPhos ligand, a broad range of isoquinolines can be hydrogenated with excellent enantioselectivities (up to 99% ee). dicp.ac.cn This method avoids the separate steps of installing and removing an activating group. acs.orgdicp.ac.cn

For more complex substrates, such as 1,3-disubstituted isoquinolines, iridium catalysis can achieve high levels of both diastereoselectivity and enantioselectivity. nih.govrsc.org The presence of a directing group, such as a hydroxymethyl group at the C1 position, has been shown to be crucial for achieving high selectivity. nih.govrsc.org For instance, an iridium catalyst with a chiral xyliphos ligand can hydrogenate 1,3-disubstituted isoquinolines to afford cis-THIQs in high yield and enantioselectivity. nih.gov Conversely, using a Josiphos ligand can favor the formation of the trans-diastereomer. rsc.org Mechanistic studies suggest that non-coordinating chlorinated solvents and halide additives play a key role in controlling the trans-selectivity. rsc.org

Iridium catalysts are also employed in the asymmetric hydrogenation of quinolines, using chiral ferrocenyloxazoline-derived N,P ligands, achieving up to 92% ee. researchgate.net

Table 3: Iridium-Catalyzed Asymmetric Hydrogenation of Isoquinolines

Catalyst System Activator/Directing Group Selectivity Product Reference
[Ir(COD)Cl]₂ / (R)-SegPhos Trichloroisocyanuric acid (in situ HCl generation) Enantioselective Chiral Tetrahydroisoquinolines acs.orgdicp.ac.cn
[Ir(cod)Cl]₂ / Xyliphos C1-Hydroxymethyl directing group Diastereo- and Enantioselective (cis) Chiral 1,3-disubstituted Tetrahydroisoquinolines nih.gov
Gold-Catalyzed Intramolecular Cyclizations

Gold catalysis has emerged as a powerful tool for the synthesis of complex heterocyclic systems, including isoquinoline derivatives, through intramolecular cyclization reactions. acs.orgresearchgate.netrsc.orgbeilstein-journals.orgresearchgate.net These reactions often proceed under mild conditions and exhibit high efficiency and regioselectivity. acs.orgresearchgate.net

One prominent example is the gold(I)-catalyzed cascade transformation of N-alkynic 2-ynamides. This process involves a sequence of nucleophilic cyclization, enyne cycloisomerization, and a 1,2-migration to afford diverse pyrrolo[1,2-b]isoquinolines. acs.orgresearchgate.net The reaction tolerates a variety of migrating groups, including both alkyl and aryl substituents. acs.orgresearchgate.net Mechanistic studies suggest that the reaction proceeds through a gold carbenoid intermediate. acs.org

Another application of gold catalysis is the tandem alkyne amination/intramolecular O-H insertion. This strategy provides access to dicp.ac.cnnih.govoxazino[3,2-c]isoquinolines under mild reaction conditions. rsc.org This method offers an efficient route for constructing fused isoquinoline systems. rsc.org Gold catalysts can also promote the cyclization of 2-alkynylbenzaldehydes with 2-isocyanoacetate to produce isoquinolines. organic-chemistry.org

Table 4: Gold-Catalyzed Synthesis of Isoquinoline Analogs

Reaction Type Starting Materials Key Process Product Reference
Cascade Cyclization N-alkynic 2-ynamides Nucleophilic cyclization/enyne cycloisomerization/1,2-migration Pyrrolo[1,2-b]isoquinolines acs.orgresearchgate.net
Copper-Catalyzed One-Pot Cascade Reactions

Copper-catalyzed reactions offer an economical and practical approach for the synthesis of isoquinoline derivatives, often through one-pot cascade processes. nih.govnih.govrsc.orgresearchgate.net These methods are advantageous due to the low cost and low toxicity of copper salts compared to other transition metals. researchgate.net

A notable example is the synthesis of 3,4-disubstituted isoquinolin-1(2H)-ones from the cascade reaction of substituted 2-halobenzamides with β-keto esters. nih.gov This copper-catalyzed process proceeds under mild conditions and provides a simple and efficient route to these valuable compounds. nih.gov

Copper catalysis is also effective in constructing more complex fused heterocyclic systems. For instance, a copper-catalyzed cascade method has been developed for the synthesis of dicp.ac.cnrsc.orgacs.orgtriazolo[5,1-a]isoquinoline derivatives from readily available 1,2,3-triazoles. nih.govrsc.org This reaction involves the intermolecular condensation of an o-halo-phenyl-triazole with an activated nitrile, furnishing the N-fused heterocycles in good to excellent yields under mild conditions. rsc.org This represents the first synthesis of these compounds using 1,2,3-triazoles as starting materials. rsc.org

Furthermore, copper(I)-catalyzed tandem reactions of 2-bromoaryl ketones, terminal alkynes, and acetonitrile can produce densely functionalized isoquinolines through a three-component [3 + 2 + 1] cyclization involving N-atom transfer. organic-chemistry.org

Table 5: Copper-Catalyzed Synthesis of Isoquinolines and Derivatives

Reaction Type Starting Materials Key Process Product Reference
Cascade Reaction 2-Halobenzamides, β-keto esters Cyclization 3,4-Disubstituted isoquinolin-1(2H)-ones nih.gov
Cascade Annulation o-Halo-phenyl-triazoles, activated nitriles Intermolecular condensation and cyclization dicp.ac.cnrsc.orgacs.orgTriazolo[5,1-a]isoquinoline derivatives nih.govrsc.org
Zirconium-Catalyzed Hydroboration and Hydrosilylation

Zirconium-based catalysts have been developed for the dearomative hydroboration and hydrosilylation of N-heteroarenes, including isoquinolines. nih.govacs.orgnih.govacs.org These reactions provide a method for the selective reduction of the heterocyclic ring.

A zirconium metal-organic framework, Zr(III)H-BTC, has been shown to be a highly active and selective catalyst for the 1,4-dearomative hydroboration and hydrosilylation of pyridines and quinolines. acs.org When applied to isoquinoline, this catalytic system exclusively yields the N-substituted 1,2-dihydroisoquinoline products. nih.govacs.org The reaction proceeds under mild conditions. nih.govacs.org The unique reactivity and selectivity of this catalyst are attributed to the coordinatively unsaturated Zr(III)H centers within the metal-organic framework structure. acs.org

Organocatalysis and Brønsted Acid-Promoted Processes

In addition to metal-catalyzed methods, organocatalysis and Brønsted acid-promoted reactions have emerged as powerful strategies for the synthesis of isoquinoline derivatives, particularly for the construction of chiral centers. nih.govmdpi.comacs.orgresearchgate.net

Chiral Brønsted acids, such as those derived from 1,1'-bi-2-naphthol (B31242) (BINOL), are effective catalysts for enantioselective transformations involving N-acyliminium ions. nih.govacs.orgresearchgate.net One such application is in the synthesis of fused tetrahydroisoquinoline systems through an organolithium addition followed by an intramolecular α-amidoalkylation sequence on N-phenethylimides. nih.govacs.org In this process, the chiral Brønsted acid protonates a hydroxylactam intermediate, generating a chiral N-acyliminium ion pair. nih.govacs.org Subsequent intramolecular cyclization, a formal Friedel-Crafts reaction, creates a new stereocenter. nih.gov The enantioselectivity of this process can be influenced by the structure of the Brønsted acid catalyst and the substitution pattern on the aromatic ring of the phenethylamino moiety. nih.govacs.org For instance, the use of N-triflylphosphoramides as catalysts and the presence of phenolic substituents on the nucleophilic aromatic ring are crucial for achieving reasonable levels of enantioselection. nih.govacs.org

Brønsted acids can also be used in multicomponent reactions. For example, a catalytic amount of HCl can be used to generate reactive isobenzopyrylium intermediates, which can then participate in cascade reactions to construct complex polycyclic isoquinoline skeletons. rsc.org

Table 6: Organocatalysis and Brønsted Acid-Promoted Synthesis of Isoquinoline Analogs

Catalyst/Promoter Reaction Type Key Intermediate Product Reference
Chiral Brønsted Acids (BINOL-derived) Intramolecular α-amidoalkylation Chiral N-acyliminium ion Fused Tetrahydroisoquinolines nih.govacs.org

Modern Synthetic Techniques for this compound and Derivatives

Modern synthetic chemistry has introduced powerful techniques that offer significant advantages over classical methods, including enhanced reaction rates, improved yields, and greater molecular diversity. These methodologies are pivotal for the efficient assembly of complex isoquinoline structures.

Microwave-assisted organic synthesis has emerged as a valuable tool for accelerating chemical reactions, often leading to higher yields and cleaner product profiles in significantly reduced reaction times. tandfonline.com This technology has been successfully applied to the synthesis of a variety of isoquinoline derivatives.

One notable approach involves a palladium-catalyzed, microwave-assisted one-pot reaction for the synthesis of isoquinolines from 2-bromoarylaldehydes, terminal alkynes, and ammonium acetate. acs.orgacs.org This method proceeds via a sequential coupling-imination-annulation cascade. The reaction is typically carried out in a microwave vial, where the initial coupling occurs at a lower temperature (e.g., 80 °C), followed by the imination and annulation at a higher temperature (e.g., 150 °C). acs.orgacs.org This protocol has proven effective for a range of substituted isoquinolines, as well as related heterocycles like furopyridines and thienopyridines, with yields often ranging from moderate to excellent (up to 86%). acs.orgacs.org

Another innovative, metal-free method utilizes microwave irradiation to promote the radical cyclization of vinyl isocyanides with alcohols. rsc.orgrsc.orgresearchgate.net This protocol facilitates the direct functionalization of the α-sp³ C-H bond of alcohols, coupling them with vinyl isonitriles to form hydroxyl-containing isoquinolines. rsc.orgrsc.org The reaction demonstrates broad substrate scope, excellent functional group tolerance, and high atom economy, providing access to diverse and potentially valuable isoquinoline derivatives in moderate to excellent yields. rsc.orgrsc.orgresearchgate.net

The following table summarizes representative examples of microwave-assisted isoquinoline synthesis:

Table 1: Examples of Microwave-Assisted Isoquinoline Synthesis
Starting Materials Catalyst/Conditions Product Type Yield Reference
2-Bromobenzaldehyde, 4-Methoxyphenyl acetylene, NH₄OAc PdCl₂(PPh₃)₂, CuI, DMF, 80°C then 150°C (MW) Substituted Isoquinoline 81% acs.org
2-Bromo-4,5-(methylenedioxy)benzaldehyde, Phenylacetylene, NH₄OAc Pd(OAc)₂, PPh₃, KOAc, DMF, 80°C then 150°C (MW) Substituted Isoquinoline 86% acs.org
Vinyl isocyanide, Methanol DTBP, 140°C (MW) 1-(Hydroxymethyl)isoquinoline derivative 78% rsc.org
Vinyl isocyanide, Isopropanol DTBP, 140°C (MW) 1-(1-Hydroxy-1-methylethyl)isoquinoline derivative 85% rsc.org

Solid-phase synthesis offers a powerful platform for the generation of chemical libraries, facilitating the systematic modification of molecular scaffolds to explore structure-activity relationships. google.comgoogle.com This methodology has been adapted for the synthesis of isoquinoline derivatives, particularly for creating diverse compound collections.

A key strategy involves the Pictet-Spengler reaction on a solid support. For instance, the synthesis of 1,2,3,4-tetrahydroisoquinoline-3-carboxamides can be achieved using carboxyl-supported, O-alkylated tyrosine esters. acs.org The process begins with the esterification of a resin (e.g., Marshall resin) with N-BOC-protected tyrosine ethers. acs.org Following deprotection, the support-bound amino acid undergoes a Pictet-Spengler condensation with an aldehyde (like paraformaldehyde) in the presence of an acid. acs.org The resulting solid-supported tetrahydroisoquinoline can then be further functionalized, for example, by acylation of the secondary amine, followed by reaction with various amines to yield a library of carboxamides after cleavage from the resin. acs.org

This approach combines the advantages of solid-phase techniques, such as ease of purification and the ability to drive reactions to completion using excess reagents, with the power of classical heterocyclic synthesis. google.comgoogle.com By systematically varying the building blocks at different positions of the isoquinoline core, large combinatorial libraries of novel isoquinoline compounds can be prepared for screening in drug discovery programs. google.comgoogle.com Another traceless solid-phase strategy has been developed for novel isoxazolinoisoquinoline heterocycles, involving a sequence of solid-phase Reissert formation, Suzuki coupling, C1-alkylation, and cycloaddition, followed by hydrolysis to release the final product. acs.org

Visible-light photoredox catalysis has become a prominent tool in modern organic synthesis, enabling the construction of complex molecules under mild, environmentally friendly conditions. acs.orgnih.govrsc.org This approach utilizes light as a clean energy source to initiate chemical transformations, often with high efficiency and selectivity. rsc.org

The synthesis of the indolo[2,1-a]isoquinoline core structure has been achieved through a photocatalyzed, redox-neutral radical cascade cyclization. rsc.org This method is characterized by its mild reaction conditions and exceptional tolerance for various functional groups, allowing for the synthesis of a wide array of valuable indolo[2,1-a]isoquinoline derivatives in good to excellent yields. rsc.org

Another strategy involves the use of organic dyes, such as Eosin Y, as photoredox catalysts. acs.org For example, the irradiation of specific oxime derivatives with a green LED in the presence of Eosin Y can trigger a 6-endo-dig cyclization to form the isoquinoline skeleton. acs.org The proposed mechanism involves the visible-light-promoted excitation of the dye, which then initiates the formation of an iminyl radical that subsequently cyclizes. acs.org Similarly, pyrrolo[2,1-a]isoquinoline (B1256269) alkaloids have been prepared using Rose Bengal as an organo-photocatalyst in a visible-light-induced oxidation/[3+2] cycloaddition/oxidative aromatization cascade. beilstein-journals.org This metal-free protocol provides a straightforward route to these biologically active compounds. beilstein-journals.org Furthermore, a photocatalytic proton-coupled electron transfer (PCET) strategy has been developed for the synthesis of isoquinoline-1,3-diones using naphthalimide-based organic photocatalysts, highlighting the versatility of visible-light methods. bohrium.com

Table 2: Examples of Visible-Light Mediated Isoquinoline Synthesis

Substrate Type Photocatalyst Light Source Product Type Yield Reference
Oxime Derivative Eosin Y Green LED (535 nm) Substituted Isoquinoline 51% acs.org
N-aryl enamines fac-[Ir(ppy)₃] Blue LED Indole-fused isoquinoline High Yield researchgate.net
Tetrahydroisoquinoline & Maleimide Rose Bengal Visible Light Pyrrolo[2,1-a]isoquinoline 72% beilstein-journals.org
N-acrylamides N/A (Photocatalytic PCET) Visible Light Isoquinoline-1,3-dione N/A bohrium.com

Multicomponent Reaction Sequences for Isoquinoline Framework Construction

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product containing substantial portions of all starting materials, are highly valued for their efficiency, atom economy, and ability to rapidly generate molecular complexity. rsc.orgnih.gov Several MCRs have been designed for the construction of the isoquinoline scaffold and its fused derivatives.

One such strategy involves a three-component cascade reaction of aryl ketones, hydroxylamine, and alkynes, catalyzed by rhodium(III). organic-chemistry.org This one-pot synthesis proceeds through the in situ generation of an aryl ketone oxime, followed by C-H bond activation and subsequent cyclization with an internal alkyne. This method streamlines the synthesis of multisubstituted isoquinolines and related fused heterocycles like γ-carbolines and furo[2,3-c]pyridines, achieving yields up to 93%. organic-chemistry.org

Another powerful MCR is the Povarov reaction, which typically involves an aniline, an aldehyde, and an activated olefin. beilstein-journals.org The resulting tetrahydroquinoline adducts can be oxidized to the corresponding quinoline (B57606) or isoquinoline structures. Manganese dioxide has been identified as a choice reagent for this oxidation step, providing clean reactions and high yields. beilstein-journals.org

Isocyanate-based MCRs also provide an efficient route to complex isoquinoline frameworks. rsc.org For example, a pseudo four-component reaction has been developed for the synthesis of 5,6-dihydropyrrolo[2,1-a]isoquinolines, demonstrating a broad substrate scope with yields up to 92%. rsc.org Additionally, a three-component reaction between isatin, tetrahydroisoquinoline, and a terminal alkyne produces N-(substituted-2-(2-phenyl-5,6-dihydropyrrolo[2,1-a]isoquinolin-3-yl)phenyl)-3,4-dihydroisoquinoline-2(1H)-carboxamides in moderate to excellent yields. acs.org This reaction proceeds through the formation of a spirooxindole intermediate and subsequent generation of an isocyanate functionality. acs.org Copper-catalyzed MCRs involving pyridine (B92270) derivatives or isoquinolines with iodonium (B1229267) ylides and 1,4-quinones have also been developed, offering a sustainable, solvent-free approach using ball-milling techniques. acs.org

Elucidation of Reaction Mechanisms and Kinetic Profiles in Isoquinoline Hydroiodide Chemistry

Mechanistic Studies of Hydrogenation and Dearomatization Reactions

Hydrogenation and dearomatization are powerful strategies for converting flat, aromatic isoquinoline (B145761) systems into three-dimensional, saturated, or partially saturated heterocyclic structures. Understanding the mechanisms of these transformations is critical for controlling selectivity and efficiency. The formation of an isoquinolinium salt, such as the hydroiodide, is a crucial first step in many of these reactions, as it activates the otherwise stable aromatic ring. nih.gov

Outer-Sphere vs. Inner-Sphere Mechanisms in Hydrogenation of Halide Salts

The catalytic hydrogenation of isoquinolinium halide salts can proceed through distinct mechanistic pathways, broadly classified as inner-sphere or outer-sphere. msu.eduuab.cat In an inner-sphere mechanism , the substrate directly coordinates to the metal center of the catalyst. This typically involves π-bonding between the aromatic ring and the metal. msu.edu Conversely, an outer-sphere mechanism does not involve direct coordination of the substrate to the metal. Instead, the transfer of hydrogen occurs from the catalyst to the substrate while the substrate remains in the second coordination sphere. msu.edunih.gov

For protonated N-heterocycles like isoquinolinium salts, an outer-sphere pathway is generally favored. The positive charge on the nitrogen atom and the inherent stability of the aromatic system make direct coordination to the electron-rich metal center (an inner-sphere pathway) less likely. researchgate.net Research has shown that in many transition-metal-catalyzed hydrogenations of these salts, the reaction proceeds without evidence of substrate-metal binding. msu.edu For instance, in iridium-catalyzed asymmetric hydrogenation of isoquinoline hydrogen halide salts, an outer-sphere mechanism is supported by strong experimental evidence.

FeatureInner-Sphere MechanismOuter-Sphere Mechanism
Substrate-Metal InteractionDirect coordination (e.g., π-bonding) of the substrate to the metal center.No direct coordination; substrate remains outside the primary coordination sphere.
Hydrogen TransferOccurs via migratory insertion of the coordinated substrate into a metal-hydride bond.Stepwise or concerted transfer of H+ and H- from the catalyst to the unbound substrate. msu.edu
Favored SubstratesNeutral alkenes and alkynes.Protonated N-heterocycles (e.g., isoquinolinium salts), ketones, and imines. msu.edu
Key IntermediatesMetal-substrate π-complexes, metallacyclic intermediates.Metal-dihydride complexes, ion pairs between catalyst and substrate.

Hydride Transfer Pathways

Central to the outer-sphere hydrogenation of isoquinolinium salts is the concept of hydride transfer. youtube.com This process involves the transfer of a hydride ion (H⁻) from a metal-hydride complex to the electrophilic carbon of the isoquinolinium cation, typically the C1 position. nih.gov

The generally accepted sequence for this pathway is:

Activation of Hydrogen: The transition metal catalyst reacts with molecular hydrogen (H₂) to form a metal-dihydride species.

Hydride Transfer: The metal-dihydride complex, without directly coordinating the isoquinolinium salt, transfers one of its hydride ligands to the C1 position of the heterocycle. nih.gov This nucleophilic attack breaks the aromaticity and forms a neutral enamine intermediate (a dihydroisoquinoline). nih.gov

Proton Transfer/Second Reduction: Depending on the reaction conditions and catalyst system, the enamine can be protonated to form an iminium ion, which is then reduced by the second hydride from the metal. Alternatively, the enamine may undergo further reaction or tautomerization.

A notable variation is the two-step (e⁻/H•) transfer, where the reaction is initiated by a single-electron transfer from the hydride complex to the isoquinolinium cation, forming a radical intermediate. This is followed by a hydrogen atom transfer. This pathway's prevalence increases as the metal hydride becomes a better one-electron reductant. nih.gov Such mechanisms can influence the regioselectivity of the reduction, with single-step H⁻ transfers often favoring the 1,2-reduction product, while two-step transfers can lead to the 1,4-reduction product. nih.gov

Detailed Analysis of Nucleophilic Dearomatization of Isoquinolines

Nucleophilic dearomatization is a cornerstone transformation that converts flat aromatic isoquinolines into complex three-dimensional molecules. researchgate.net Due to the high resonance stability of the isoquinoline ring, this transformation is energetically unfavorable and requires activation of the substrate. nih.gov The most common activation strategy involves the formation of N-acyl or N-alkyl isoquinolinium salts. nih.govmdpi.com This process creates a positive charge on the nitrogen atom, significantly increasing the electrophilicity of the pyridine (B92270) ring and making it susceptible to attack by nucleophiles.

The nucleophilic attack typically occurs at the C1 position, leading to a 1,2-dihydroisoquinoline (B1215523) derivative. A wide array of nucleophiles can be employed in these reactions, including organometallics, enolates, and hydrides. mdpi.com

Activation MethodNucleophile TypeTypical ProductKey Mechanistic Feature
N-Acylation (e.g., with chloroformates)Hydride (e.g., NaBH₄)N-Acyl-1,2-dihydroisoquinolineIn situ formation of a highly electrophilic N-acylisoquinolinium ion followed by regioselective hydride attack at C1. nih.gov
N-AlkylationOrganocuprates1-Alkyl-1,2-dihydroisoquinolineFormation of a stable isoquinolinium salt, which then undergoes conjugate addition.
In situ silylationGrignard Reagents1-Substituted-1,2-dihydroisoquinolineTransient activation of the nitrogen allows for nucleophilic addition.
Transition-Metal Catalysis (e.g., Copper-hydride)Alkenes (e.g., styrenes)C4-functionalized 1,4-dihydroisoquinolineCatalyst-mediated generation of a nucleophile that adds to the unactivated heterocycle, often with high regioselectivity. nih.gov

Investigation of Cyclization and Rearrangement Mechanisms

The synthesis of the isoquinoline core itself is a subject of extensive mechanistic investigation. Numerous named reactions have been developed that rely on cyclization and rearrangement pathways, which can be broadly categorized by their key bond-forming steps.

Electrophilic and Radical Pathways in Isoquinoline Formation

Electrophilic cyclization is the basis for several classical isoquinoline syntheses. These methods typically involve the intramolecular attack of an electron-rich aromatic ring onto an electrophilic species. quimicaorganica.org

Bischler-Napieralski Synthesis: This reaction involves the cyclodehydration of a β-phenylethylamide using an acid catalyst like phosphorus pentoxide. The mechanism proceeds via the formation of a highly electrophilic nitrilium ion intermediate, which then undergoes intramolecular electrophilic aromatic substitution, followed by dehydrogenation to yield the isoquinoline. iust.ac.irshahucollegelatur.org.in

Pictet-Spengler Synthesis: In this reaction, a β-phenylethylamine is condensed with an aldehyde or ketone to form a Schiff base. Subsequent acid-catalyzed cyclization, which is a type of Mannich reaction, forms a tetrahydroisoquinoline, which can then be oxidized to the aromatic isoquinoline. quimicaorganica.orgiust.ac.ir The electrophilic cyclization is facilitated by electron-donating groups on the aromatic ring. shahucollegelatur.org.in

Radical pathways also play a role in the functionalization of the isoquinoline ring. The Minisci reaction, for instance, involves the generation of a nucleophilic radical which attacks the protonated, electron-deficient isoquinoline ring. This attack occurs with high regioselectivity at the C1 position. iust.ac.ir More modern methods have also explored radical reactivity for the synthesis of the isoquinoline core itself, such as an "extrude-and-sew" strategy utilizing the radical reactivity of 3-aminoindazoles. organic-chemistry.org

Chelation-Assisted C-H Activation Mechanisms

A modern and powerful strategy for synthesizing substituted isoquinolines is through transition-metal-catalyzed C-H activation. stonybrook.eduresearchgate.net This approach offers high efficiency and atom economy by using a directing group within the substrate to guide the catalyst to a specific C-H bond. nih.gov

The general catalytic cycle for this process involves several key steps:

Coordination and C-H Activation: The substrate, containing a directing group (e.g., an imine or oxime), coordinates to the metal center (commonly Rh, Ru, or Pd). organic-chemistry.org This is followed by a chelation-assisted cleavage of a nearby C-H bond, typically an ortho C-H bond of a phenyl ring, to form a stable five- or six-membered metallacyclic intermediate. nih.govmdpi.com

Insertion of Coupling Partner: The metallacycle then reacts with a coupling partner, such as an alkyne or an alkene. The partner coordinates to the metal center and subsequently inserts into the metal-carbon bond of the metallacycle. mdpi.com

Reductive Elimination/Product Release: The final step is typically a reductive elimination, which forms the new C-C bond of the cyclized product and regenerates the active catalyst, closing the catalytic cycle. nih.gov

Tandem Reaction Mechanism Elucidations

Tandem reactions, or cascade reactions, are highly efficient synthetic strategies that allow for the construction of complex molecules in a single operation, avoiding the isolation of intermediates. In the synthesis of the isoquinoline framework, several powerful tandem sequences have been elucidated.

One notable mechanism involves a sequence of a Wolff rearrangement, an aza-Wittig reaction, and an electrocyclic ring closure. This process typically starts with readily available 2-azido-3-arylacrylates which, upon reaction with α-diazocarbonyl compounds and triphenylphosphine (B44618), yield functionalized isoquinolines. nih.gov

The proposed mechanism proceeds as follows:

Staudinger Reaction: The azide (B81097) reacts with triphenylphosphine to form an iminophosphorane intermediate. This is a classic Staudinger reaction. chem-station.com

Aza-Wittig Reaction: The in situ-generated iminophosphorane undergoes an intramolecular aza-Wittig reaction with a ketone or aldehyde functionality. rsc.org This step forms a new carbon-nitrogen double bond and closes the heterocyclic ring.

Electrocyclic Ring Closure: The final step is an electrocyclic ring closure, which results in the aromatic isoquinoline core. This tandem process is highly efficient for creating the foundational structure of compounds like isoquinoline hydroiodide. researchgate.net

This sequence showcases the elegance of tandem reactions in heterocyclic chemistry, where multiple bond-forming events occur sequentially in one pot to rapidly build molecular complexity. nih.govresearchgate.net

Kinetic Investigations of Key Transformation Steps (e.g., Acylation Reactions)

The functionalization of the isoquinoline ring is crucial for synthesizing its diverse derivatives. Acylation, a key transformation, is often subject to kinetic or thermodynamic control, where reaction conditions dictate the final product distribution. wikipedia.orgjackwestin.com

In reactions involving unsymmetrical intermediates, two or more products can often be formed.

Kinetic Control: At lower temperatures and with shorter reaction times, the major product is the one that is formed fastest—the one with the lowest activation energy. This is known as the kinetic product. reddit.comlibretexts.org

Thermodynamic Control: At higher temperatures and with longer reaction times, the reaction becomes reversible. This allows equilibrium to be established, favoring the most stable product, known as the thermodynamic product. reddit.comlibretexts.org

This principle is observed in reactions analogous to the Conrad–Limpach–Knorr synthesis for quinolines, where anilines react with β-keto esters. iust.ac.ir At lower temperatures, the kinetic product (a 4-quinolone) is favored. At higher temperatures, the more stable thermodynamic product (a 2-quinolone) predominates. iust.ac.ir Similar regioselectivity challenges and opportunities for control exist in the acylation and alkylation of the isoquinoline nucleus. For instance, transition metal-free acylation of isoquinolines with aldehydes can be achieved, and understanding the kinetic profile is key to optimizing yields and selectivity. nih.gov

Table 1: Influence of Reaction Conditions on Product Formation
Control TypeTypical TemperatureTypical Reaction TimeDominant Product CharacteristicReaction Reversibility
KineticLow (e.g., ≤0 °C)ShortLowest Activation Energy (Forms Fastest)Effectively Irreversible
ThermodynamicHigh (e.g., >40 °C)LongMost Stable (Lowest Gibbs Free Energy)Reversible (Equilibrium Established)

Deuterium (B1214612) Labeling Experiments for Pathway Confirmation

Deuterium labeling is a powerful and definitive technique used to elucidate reaction mechanisms by tracing the path of hydrogen atoms throughout a chemical transformation. chem-station.com The replacement of a hydrogen atom with its heavier isotope, deuterium, creates a carbon-deuterium bond that is stronger than the corresponding carbon-hydrogen bond. This difference can lead to a kinetic isotope effect (KIE), where the rate of a reaction changes upon isotopic substitution, providing insight into rate-determining steps. chem-station.comresearchgate.net

In the context of isoquinoline chemistry, deuterium labeling experiments have been instrumental in confirming the mechanisms of dearomative functionalization reactions. In one study, an isoquinolinium salt was subjected to reaction conditions with specifically deuterated reagents to probe the source of hydride transfer. nih.gov

The experiments were designed as follows:

Experiment with DCO₂H: Using formic-d1 acid (DCO₂H) as the reducing agent resulted in the incorporation of a deuterium atom at the C1- and C3-positions of the product. This confirmed that the hydride for the reduction originates from the formic acid. nih.gov

Quenching with D₂O: Low levels of deuterium incorporation at other positions were hypothesized to result from deuterium trapping of an enol intermediate. Quenching a repeat reaction with heavy water (D₂O) led to significantly higher deuterium incorporation at the α-carbonyl position, confirming the presence of an enol intermediate and an exchange process during the work-up phase. nih.gov

These meticulous experiments provide unambiguous evidence for the proposed mechanistic pathway, demonstrating the value of isotopic labeling in modern organic chemistry. nih.gov

Table 2: Results of Deuterium Labeling Experiments on an Isoquinolinium Salt nih.gov
Deuterated Reagent UsedPosition of Deuterium IncorporationMechanistic Insight Gained
Formic-d1 acid (DCO₂H)C1- and C3-positionsConfirms formic acid C-H bond as the hydride source for reduction.
Formic acid-d1 (HCO₂D)No incorporation at C1 or C3; minor incorporation at N-benzyl and α-carbonyl positions.Rules out the O-H bond of formic acid as the hydride source. Suggests enol intermediate.
Quenching with D₂OSignificant incorporation at the α-carbonyl position.Confirms the presence of an enol intermediate and a proton exchange during work-up.

Advanced Spectroscopic and Crystallographic Characterization of Isoquinoline Hydroiodide Compounds

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement of an ion, often to within a few parts per million (ppm) of the theoretical value. missouri.edu This precision allows for the unambiguous determination of a molecule's elemental formula.

For isoquinoline (B145761) hydroiodide, analysis by positive-ion HRMS would detect the isoquinolinium cation ([C₉H₈N]⁺). The experimentally measured mass would be compared to the calculated monoisotopic mass to confirm the elemental composition. Under typical soft ionization techniques like electrospray ionization (ESI), the cation is observed with minimal fragmentation. The stable, aromatic nature of the isoquinolinium ring system makes it resistant to fragmentation. Any observed fragments would likely result from the loss of stable neutral molecules, such as hydrogen cyanide (HCN).

Table 3: HRMS Data for the Isoquinolinium Cation

Ion Formula Calculated Monoisotopic Mass (Da)
[C₉H₈N]⁺ 130.0651

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid chromatography-mass spectrometry (LC-MS) is a powerful analytical technique used for the separation, identification, and quantification of chemical compounds. In the analysis of isoquinoline hydroiodide, LC-MS, particularly with a high-resolution mass spectrometry (HR-MS) detector like a quadrupole time-of-flight (Q-TOF), provides definitive structural information. scielo.br The liquid chromatography component separates the isoquinoline cation from any impurities prior to its introduction into the mass spectrometer.

The analysis is typically performed using a reversed-phase column (e.g., C18) with a gradient elution mobile phase, commonly consisting of water and acetonitrile (B52724), often modified with an acid like formic acid to ensure good peak shape and ionization efficiency. nih.gov The mass spectrometer is usually operated in positive electrospray ionization (ESI) mode, which is well-suited for analyzing nitrogen-containing heterocyclic compounds like isoquinoline due to the basicity of the nitrogen atom. nih.gov In this mode, the this compound will be detected as the protonated isoquinolinium cation. rsc.org

Table 1: Typical LC-MS Parameters for Isoquinoline Compound Analysis

Parameter Typical Setting Purpose
Chromatography
Column Reversed-Phase C18 Separation based on hydrophobicity
Mobile Phase A: Water + 0.1% Formic AcidB: Acetonitrile + 0.1% Formic Acid Elution of the analyte from the column
Elution Gradient (e.g., 5% B to 100% B) To separate compounds with varying polarities
Flow Rate 0.5 - 1.0 mL/min Controls retention time and separation efficiency
Mass Spectrometry
Ionization Source Electrospray Ionization (ESI), Positive Mode Generation of gas-phase ions
Capillary Voltage 3.5 - 4.5 kV Promotes ion formation
Mass Analyzer Quadrupole Time-of-Flight (Q-TOF) High-resolution mass-to-charge ratio measurement

Studies on Fragmentation Behavior of Isoquinoline Alkaloids

Tandem mass spectrometry (MS/MS) is crucial for the structural elucidation of isoquinoline compounds. researchgate.net This technique involves the isolation of a specific ion (the precursor ion), its fragmentation through collision-induced dissociation (CID), and the analysis of the resulting product ions. scielo.br The fragmentation patterns are characteristic of the compound's structure and provide a veritable fingerprint for identification. researchgate.netnih.gov

Systematic investigations into the fragmentation of isoquinoline alkaloids have identified characteristic neutral losses and product ions that are indicative of specific structural features. researchgate.netnih.gov For instance, the fragmentation of protoberberine-type alkaloids is often dominated by a retro-Diels-Alder (RDA) reaction. researchgate.net While isoquinoline itself is a simpler structure, the principles of fragmentation remain the same. The protonated isoquinoline molecule would produce a series of product ions that can be used to confirm its core structure. The stability of the fused aromatic ring system means that significant energy is required for fragmentation. Common fragmentation pathways for substituted isoquinoline alkaloids include the loss of small molecules such as CH₃OH, CH₄, or CO, depending on the substituents present. researchgate.netnih.gov

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques used to identify functional groups within a molecule. nih.gov These methods probe the vibrational modes of chemical bonds, which absorb light at specific frequencies corresponding to the energy of the vibration. nih.gov

For this compound, the IR and Raman spectra would be dominated by features of the isoquinolinium cation. Key vibrational modes include:

N-H⁺ Stretching: A broad band in the IR spectrum, typically in the range of 2400-3000 cm⁻¹, resulting from the protonated nitrogen atom.

Aromatic C-H Stretching: Sharp bands appearing just above 3000 cm⁻¹.

C=C and C=N Stretching: A series of bands in the 1400-1650 cm⁻¹ region, characteristic of the fused aromatic ring system.

Ring Breathing Modes: Vibrations involving the expansion and contraction of the entire ring system, which are often strong in the Raman spectrum. nih.gov

C-H Bending: Out-of-plane bending vibrations for the aromatic hydrogens appear in the 700-900 cm⁻¹ region and are indicative of the substitution pattern on the benzene (B151609) ring.

The spectra can be interpreted by comparing them to reference spectra or through theoretical calculations using methods like Density Functional Theory (DFT), which can predict vibrational frequencies with good accuracy. nih.gov

Table 2: Characteristic Vibrational Bands for the Isoquinolinium Moiety

Vibrational Mode Approximate Wavenumber (cm⁻¹) Spectroscopy Method
N-H⁺ Stretch 2400 - 3000 IR
Aromatic C-H Stretch 3000 - 3100 IR, Raman
C=C / C=N Ring Stretch 1400 - 1650 IR, Raman
In-plane C-H Bend 1000 - 1300 IR

Chromatographic Techniques for Purity Assessment and Isomer Separation (e.g., HPLC)

High-Performance Liquid Chromatography (HPLC) is an essential technique for assessing the purity of chemical compounds and for separating isomers. researchgate.net For this compound, a reversed-phase HPLC method is typically employed to separate the main compound from any synthesis byproducts, starting materials, or degradation products. iaea.org

The purity assessment is often performed using an HPLC system equipped with a UV-Vis or Photodiode Array (PDA) detector. nih.gov Isoquinoline has a strong UV absorbance due to its aromatic system, making this a sensitive detection method. thieme-connect.de The sample is injected onto the column, and the components are separated based on their differential partitioning between the stationary and mobile phases. The area of the peak corresponding to this compound is compared to the total area of all peaks in the chromatogram to calculate its percentage purity. wiley.com The method must be validated to ensure its accuracy, precision, linearity, and robustness. iaea.org

Table 4: Typical HPLC Conditions for Purity Analysis

Parameter Condition Purpose
Column C18 (e.g., 150 x 4.6 mm, 5 µm) Separation of analyte from impurities.
Mobile Phase Acetonitrile and Water (with buffer or acid) Elution of compounds.
Elution Mode Isocratic or Gradient Isocratic for simple separations; gradient for complex mixtures.
Detector UV-Vis or PDA Detection and quantification of UV-absorbing compounds.
Wavelength ~217 nm, 266 nm, 317 nm Wavelengths of maximum absorbance for isoquinoline. thieme-connect.de

Elemental Analysis for Stoichiometric Verification

Elemental analysis is a fundamental analytical technique that determines the mass percentages of elements (typically carbon, hydrogen, and nitrogen) in a compound. This method is used to verify the empirical formula of a synthesized compound and confirm its stoichiometry.

For this compound (C₉H₈IN), the theoretical elemental composition can be calculated based on its molecular weight (257.08 g/mol ). The sample is combusted in a specialized instrument, and the resulting gases (CO₂, H₂O, N₂) are measured to determine the percentages of C, H, and N. The percentage of iodine can be determined by other methods. The experimentally determined percentages are then compared to the theoretical values. A close agreement (typically within ±0.4%) provides strong evidence for the compound's identity and purity.

Table 5: Elemental Composition of this compound (C₉H₈IN)

Element Symbol Atomic Weight Theoretical %
Carbon C 12.01 42.05%
Hydrogen H 1.01 3.14%
Iodine I 126.90 49.36%

Computational Chemistry and Theoretical Studies on Isoquinoline Hydroiodide Systems

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a cornerstone of modern computational quantum chemistry, valued for its balance of accuracy and computational cost. whiterose.ac.uk It is extensively used to determine the electronic structure of molecules, which in turn governs their reactivity. In the context of the isoquinoline (B145761) hydroiodide system, DFT calculations would focus on the isoquinolinium cation, as the hydroiodide salt exists in an ionized state. These calculations can elucidate properties such as electron distribution, molecular orbitals, and electrostatic potential.

Detailed research findings from DFT studies on related isoquinoline systems provide a framework for understanding isoquinoline hydroiodide. For instance, calculations on tetrahydroisoquinoline derivatives at the B3LYP/6-31+G(d,p) level have been used to investigate their structural reactivity. mdpi.com Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap (EH-L) is a critical indicator of a molecule's kinetic stability and chemical reactivity; a smaller gap suggests higher reactivity. mdpi.com

Calculations of Mulliken and Natural Bond Orbital (NBO) charges reveal the charge distribution across the molecule. In isoquinoline derivatives, the nitrogen atom typically bears a negative charge, acting as an electron donor, which influences the molecule's interaction with other species. mdpi.comresearchgate.net Global reactivity descriptors, such as chemical hardness, electronic chemical potential, and electrophilicity index, can be calculated to predict relative stability and reactivity. researchgate.net

Table 1: Representative Electronic Properties of the Isoquinolinium Cation Calculated via DFT This table presents theoretical data representative of what would be obtained for the isoquinolinium cation, based on studies of isoquinoline and its derivatives. researchgate.net

ParameterDescriptionRepresentative Value (eV)
EHOMO Energy of the Highest Occupied Molecular Orbital-6.8
ELUMO Energy of the Lowest Unoccupied Molecular Orbital-1.5
Energy Gap (ΔE) Difference between LUMO and HOMO energies5.3
Chemical Potential (µ) Tendency of electrons to escape from the system-4.15
Chemical Hardness (η) Resistance to change in electron distribution2.65
Electrophilicity Index (ω) Capacity to accept electrons3.25

Molecular Dynamics Simulations to Understand Conformational Behavior

Molecular Dynamics (MD) simulations are a computational method used to analyze the physical movements of atoms and molecules over time. nih.govresearchgate.net These simulations provide a detailed view of conformational changes, molecular flexibility, and intermolecular interactions by solving Newton's equations of motion for a system of interacting particles. nih.gov

For this compound, MD simulations would be instrumental in understanding the dynamic behavior of the isoquinolinium cation and its interaction with the iodide anion and surrounding solvent molecules. The simulations can reveal the conformational ensemble of the molecule, identifying the most stable and frequently accessed shapes. nih.gov This is particularly important for understanding how the molecule might fit into a biological receptor or interact with other reactants.

The process involves placing the molecule in a simulated environment (e.g., a box of water molecules) and observing its trajectory over a period of nanoseconds to microseconds. frontiersin.org Analysis of these trajectories can reveal:

Conformational Flexibility: Quantifying the movement in different regions of the molecule.

Solvation Structure: Characterizing the arrangement of solvent molecules and the iodide ion around the isoquinolinium cation.

Interaction Dynamics: Studying the stability and lifetime of hydrogen bonds or other non-covalent interactions.

By revealing the preferred conformations and the energy landscapes associated with conformational changes, MD simulations can explain how a molecule's shape influences its function and reactivity. nih.gov

In Silico Prediction of Chemical Properties and Reactivity Profiles

In silico methods encompass a wide range of computational techniques used to predict the chemical and biological properties of compounds, thereby accelerating research and reducing the need for extensive laboratory experiments. nih.govresearchgate.net For this compound, these methods can provide rapid estimation of its physicochemical properties, reactivity, and potential biological activities.

Physicochemical properties are fundamental to a compound's behavior. Computational tools can predict properties such as the octanol/water partition coefficient (logP), which indicates lipophilicity, and the Topological Polar Surface Area (TPSA), related to a molecule's transport properties. chemscene.com These predictions are valuable for assessing the compound's suitability for various applications.

Table 2: Predicted Physicochemical Properties for Isoquinoline The following table shows computationally predicted properties for the parent isoquinoline molecule, which serve as a baseline for its derivatives. chemscene.comchemeo.com

PropertyPredicted ValueDescription
Molecular Weight 129.16 g/mol The mass of one mole of the substance.
logP 2.6566Octanol-water partition coefficient, a measure of lipophilicity.
TPSA 12.89 ŲTopological Polar Surface Area, correlates with drug transport.
H-Bond Acceptors 1Number of hydrogen bond acceptors.
H-Bond Donors 0Number of hydrogen bond donors.
Rotatable Bonds 0Number of bonds that allow free rotation.

Beyond physicochemical properties, in silico models can predict reactivity profiles. By analyzing the electronic structure (as discussed in section 5.1), one can identify the most likely sites for nucleophilic or electrophilic attack. For the protonated isoquinolinium ion, electrophilic substitution is suppressed due to the positive charge, while it becomes more susceptible to nucleophilic attack. wikipedia.org

Theoretical Elucidation of Reaction Pathways, Transition States, and Energy Barriers

A significant application of computational chemistry is the detailed elucidation of chemical reaction mechanisms. whiterose.ac.uk By mapping the potential energy surface of a reaction, researchers can identify the most favorable pathway from reactants to products. This involves locating and characterizing the structures of transition states and calculating the associated energy barriers (activation energies).

For reactions involving this compound, theoretical studies would model the interaction of the isoquinolinium cation with various reactants. For example, in a nucleophilic addition reaction, DFT calculations can be used to:

Model Reactant and Product Structures: Optimize the geometries of the starting materials and final products.

Locate the Transition State (TS): Find the highest energy point along the reaction coordinate, which represents the bottleneck of the reaction.

Calculate Energy Barriers: Determine the energy difference between the reactants and the transition state. A lower barrier indicates a faster reaction.

Studies on the reaction of isoquinoline with hydroxyl radicals have used pulse radiolysis combined with theoretical analysis to understand the formation of transient intermediates and their reaction rates. researchgate.net Similarly, computational investigations into the synthesis of isoquinoline derivatives, such as the Bischler-Napieralski or Pictet-Spengler reactions, help to clarify the intramolecular cyclization steps and the role of catalysts. mdpi.comorganic-chemistry.org These approaches would be directly applicable to studying the reactivity of this compound in various chemical transformations.

Structure-Reactivity Relationship (SRR) Studies Based on Computational Models

Structure-Reactivity Relationship (SRR) studies aim to correlate a molecule's structural or electronic features with its chemical reactivity or biological activity. mdpi.com Computational models are essential for developing these relationships by providing quantitative descriptors that characterize the molecule.

For a series of substituted this compound derivatives, computational SRR studies would involve:

Generating a Set of Descriptors: For each derivative, calculating a range of electronic and structural properties using methods like DFT. These descriptors can include atomic charges, HOMO/LUMO energies, dipole moments, and steric parameters. mdpi.com

Correlating with Experimental Data: Relating the calculated descriptors to experimentally measured reactivity data, such as reaction rates or equilibrium constants.

Building a Predictive Model: Developing a mathematical model (e.g., a quantitative structure-activity relationship, QSAR) that can predict the reactivity of new, untested derivatives.

For example, a study on the metabolism of various aza-aromatic compounds by the enzyme aldehyde oxidase (AOX) used DFT calculations to rationalize why some isoquinolines are substrates while others are not. pnas.org The calculations focused on the stability of intermediates formed during the reaction, highlighting the importance of both electronic and steric effects of substituents. pnas.org Such models can guide the synthesis of new compounds with desired reactivity profiles.

Supramolecular Assemblies and Solid State Features Involving Isoquinoline Hydroiodide

Characterization of Hydrogen Bonding Networks within Isoquinoline (B145761) Hydroiodide Crystals

The crystal structure of isoquinolinium salts is significantly influenced by a network of hydrogen bonds. In the case of isoquinoline hydroiodide, the protonated isoquinolinium cation acts as a hydrogen bond donor, while the iodide anion serves as an acceptor. The primary interaction is the N⁺-H···I⁻ hydrogen bond, which is a strong, charge-assisted hydrogen bond.

Computational studies on didehydroisoquinolinium cations have also highlighted the importance of hydrogen bonding in transition states, which can enhance reactivity. rsc.org The exact geometry and strength of these hydrogen bonds in this compound would determine the final crystal lattice, influencing its physical properties.

Table 1: Potential Hydrogen Bonds in this compound Crystals

DonorAcceptorBond TypeSignificance
N⁺-H (Isoquinolinium)I⁻ (Iodide)Strong, Charge-AssistedPrimary interaction defining the core ionic association.
C-H (Aromatic)I⁻ (Iodide)WeakContributes to the stability and dimensionality of the crystal packing. beilstein-journals.org
C-H (Aromatic)π-system (Aromatic)WeakCan influence the stacking arrangement of the isoquinolinium rings. semanticscholar.org

Investigations of Ion-Pair Interactions in Solution and Solid States

The interaction between the isoquinolinium cation and the iodide anion constitutes an ion pair, the nature of which can vary between the solid state and in solution. nih.gov Ion-pairing is a fundamental concept where oppositely charged ions associate due to electrostatic attraction, and this association is heavily influenced by the solvent's dielectric constant. nih.govwikipedia.org

In the solid state, this compound exists as a contact ion pair (CIP), where the cation and anion are in direct contact within the crystal lattice, as dictated by the hydrogen bonding and packing forces mentioned previously. nih.govacs.org

In solution, the situation is more dynamic. Depending on the solvent, different types of ion pairs can exist in equilibrium:

Contact Ion Pair (CIP): The cation and anion are in direct contact, with no solvent molecules between them.

Solvent-Shared or Solvent-Separated Ion Pairs (SIP/SSIP): One or more solvent molecules are located between the cation and anion. wikipedia.org

Free Ions: The ions are fully solvated and move independently in the solution.

The extent of ion association is greater in solvents with low dielectric constants, which cannot effectively shield the electrostatic attraction between the ions. wikipedia.org Studies on N-methylisoquinolinium iodide with specific receptors have demonstrated the importance of cation-π and CH-π interactions in recognizing the quaternary ion. nih.govacs.org Research on various quaternary ammonium (B1175870) and iminium salts, including N-methylisoquinolinium, shows that receptors can be designed to bind these salts as ion pairs, with the anion coordinating to a Lewis acidic center and the cation interacting with aromatic surfaces. nih.govacs.orgnih.gov The formation of different ion-pair aggregates, such as dimers and tetramers, has been observed in the solid state for other quaternary salts. nih.govacs.org

Table 2: Types of Ion Pairs and Influencing Factors

Type of Ion PairDescriptionFavored in
Contact Ion Pair (CIP)Cation and anion are in direct contact. wikipedia.orgLow dielectric constant solvents; Solid state. nih.gov
Solvent-Shared Ion Pair (SIP)A single solvent molecule separates the cation and anion. wikipedia.orgIntermediate dielectric constant solvents.
Solvent-Separated Ion Pair (SSIP)More than one solvent molecule separates the ions. pku.edu.cnHigh dielectric constant solvents (e.g., water).
Free Solvated IonsIons are fully solvated and behave independently.High dielectric constant solvents.

Self-Assembly Behavior of Isoquinoline Derivatives

Isoquinoline derivatives are versatile building blocks for creating complex supramolecular structures through self-assembly. bohrium.com This process is driven by a combination of non-covalent interactions, including hydrogen bonding, π-π stacking, and van der Waals forces. The resulting architectures can range from simple dimers to intricate one-dimensional chains or three-dimensional networks. rsc.org

Research has shown that novel isoquinoline compounds derived from ninhydrin (B49086) can self-assemble into distinct arrangements. bohrium.com For example, one derivative forms a "zipper" arrangement, while another, a fused isoquinoline scaffold, displays a supramolecular helical structure in its crystalline state. bohrium.comresearchgate.net The formation of these structures is governed by weak intermolecular interactions. bohrium.com

Furthermore, isoquinoline derivatives have been used to construct discotic liquid crystals. bohrium.comtandfonline.com These materials exhibit columnar phases at room temperature, formed through hydrogen bonding between a core molecule (like 1,3,5-trihydroxybenzene) and peripheral isoquinoline derivatives. bohrium.comtandfonline.com The ordered stacking within these columns is a direct result of self-assembly driven by close packing of the aromatic rings. bohrium.com The ability of isoquinolinium moieties to form interdigitating hydrogen-bonded chains is a robust motif that can be exploited in supramolecular chemistry. rsc.org

Exploration of this compound as a Component in Metal-Organic Frameworks (MOFs) or Nanomaterials

The charged nature and functional backbone of the isoquinolinium cation make it a candidate for incorporation into advanced materials like metal-organic frameworks (MOFs) and functional nanomaterials.

Metal-Organic Frameworks (MOFs): MOFs are crystalline materials constructed from metal ions or clusters linked by organic ligands. While there is no direct mention of this compound in MOF synthesis in the search results, the principles of isoreticular chemistry (synthesis of topologically identical frameworks with different functionalized linkers) suggest its potential. nih.gov A carboxylate-functionalized isoquinoline could serve as the organic linker, where the isoquinolinium iodide moiety could be incorporated post-synthetically or exist as a guest within the MOF pores. Pyridinium-derived zwitterions, which are structurally related, have been identified as potential building blocks for MOFs due to their tendency to form robust hydrogen-bonded chains. rsc.org

Nanomaterials: Isoquinolinium-based compounds have been successfully used in the development of various nanomaterials.

Fluorescent Nanomaterials: Isoquinolinium-based photosensitizers exhibiting aggregation-induced emission (AIE) characteristics have been synthesized. rsc.org These compounds form nanoparticles in aqueous solutions and are effective in photodynamic applications. rsc.org Similarly, phenaleno-isoquinolinium salts have been developed as fluorescent agents for bioimaging, specifically for detecting sentinel lymph nodes. researchgate.net

Carbon Nanomaterials: The surface of carbon nano-onions (CNOs) has been modified by attaching furo[2,3-c]isoquinolines to make them soluble, demonstrating the utility of isoquinoline moieties in functionalizing carbon nanomaterials. nih.gov

Gold Nanoparticles: Isoquinolinium salts are components of novel fluorescent agents, and related technologies involve the use of radioiodine-labeled gold nanoparticles for biomedical imaging. researchgate.net

In these applications, this compound could serve as a readily available source of the isoquinolinium cation, which provides the desired optical, electronic, or self-assembly properties to the final nanomaterial.

Synthetic Transformations and Chemical Derivatization of Isoquinoline Hydroiodide Scaffolds

Regioselective Functionalization and Substitution Reactions

The inherent electronic properties of the isoquinolinium cation, formed from isoquinoline (B145761) hydroiodide, dictate the regioselectivity of substitution reactions. The pyridinium (B92312) part of the molecule is highly electron-deficient, making it a prime target for nucleophiles, whereas the benzene (B151609) ring is more susceptible to electrophilic attack.

Nucleophilic Substitution: The most reactive site for nucleophilic attack on the isoquinolinium salt is the C1 position. ub.edu This is due to the strong electron-withdrawing effect of the adjacent positively charged nitrogen atom. A variety of nucleophiles, including organometallic reagents, alcoholates, and hydride donors, readily add to this position to form 1,2-dihydroisoquinoline (B1215523) derivatives. shahucollegelatur.org.in For instance, the reaction of 3-ethoxycarbonyl-N-substituted isoquinolinium salts with sodium methoxide (B1231860) results in the regioselective addition of the methoxide ion to the C1 position, yielding stable 1-methoxy-1,2-dihydroisoquinoline-3-carboxylates. shahucollegelatur.org.in Similarly, organolithium reagents like n-butyl lithium add exclusively to the C1 position. shahucollegelatur.org.in

Electrophilic Substitution: In contrast to nucleophilic attack, electrophilic substitution reactions on the isoquinoline nucleus occur preferentially on the electron-rich carbocyclic (benzene) ring. The primary sites for electrophilic attack are the C5 and C8 positions. shahucollegelatur.org.in For example, nitration of isoquinoline typically yields a mixture of 5-nitroisoquinoline (B18046) and 8-nitroisoquinoline. Bromination in the presence of sulfuric acid also favors substitution at the C5 position. shahucollegelatur.org.in

C-H Functionalization: Modern synthetic methods have enabled the direct C-H functionalization of isoquinolinium salts, offering efficient routes to substituted derivatives. Palladium-catalyzed direct arylation has been used for the regioselective C-H functionalization of dihydroisoquinolines at the C4 position. frontiersin.org Copper-catalyzed 1,4-difunctionalization of isoquinolinium salts has also been developed, allowing for the construction of C(sp²)–Br or C(sp²)–Cl bonds at the C4 position. organic-chemistry.org

Table 1: Examples of Regioselective Functionalization Reactions of Isoquinolinium Salts

Reaction TypePosition of FunctionalizationReagents/ConditionsProduct TypeReference
Nucleophilic AdditionC1MeONa, dry MeOH, 25°C1-Methoxy-1,2-dihydroisoquinoline shahucollegelatur.org.in
Nucleophilic AdditionC1nBuLi, dry THF, 25°C1-Butyl-1,2-dihydroisoquinoline shahucollegelatur.org.in
Electrophilic Substitution (Nitration)C5 and C8HNO₃/H₂SO₄5-Nitroisoquinoline and 8-Nitroisoquinoline shahucollegelatur.org.in
C-H ArylationC4Pd Catalyst, Aryl Halide4-Aryl-dihydroisoquinoline frontiersin.org
1,4-Difunctionalization (Halogenation)C1 and C4Cu Catalyst, Ether, Br⁻ or Cl⁻ source1-Alkoxy-4-halo-1,2-dihydroisoquinoline organic-chemistry.org

Stereoselective and Asymmetric Transformations for Chiral Isoquinoline Derivatives

The synthesis of enantiomerically pure isoquinoline derivatives is of significant interest due to their prevalence in biologically active natural products and pharmaceuticals. Isoquinoline hydroiodide and related salts are excellent substrates for stereoselective transformations, particularly asymmetric hydrogenation, to produce chiral tetrahydroisoquinolines (THIQs).

The direct asymmetric hydrogenation of isoquinolinium salts offers a highly efficient route to optically active THIQs. shahucollegelatur.org.inacs.org This transformation is often catalyzed by chiral iridium complexes. Research has shown that using isoquinolinium salts, such as hydrochlorides or hydroiodides (which can be formed in situ), is advantageous. researchgate.net The protonation of the isoquinoline nitrogen decreases the aromaticity of the pyridine (B92270) ring, enhancing its reactivity towards hydrogenation, and the resulting THIQ product is protonated, which prevents it from inhibiting the catalyst. researchgate.net

Mashima and co-workers demonstrated the asymmetric hydrogenation of 1-substituted isoquinolinium chlorides using a dinuclear iridium complex with a chiral ligand, (S)-difluorophos, achieving excellent conversions and high enantioselectivities (up to 99% ee) for a range of substrates. researchgate.net The proposed mechanism involves an initial 1,4-reduction of the isoquinolinium salt to form an enamine, which tautomerizes to an imine intermediate that then undergoes a second, enantioselective hydrogenation. researchgate.net

Another approach involves the stereoselective addition of nucleophiles to chiral N-acylisoquinolinium salts. The reaction of isoquinoline with a chiral chloroformate, such as (R)-menthyl chlorocarbonate, in the presence of a Lewis acid and an arene, leads to the formation of 2-acyl-1-aryl-1,2-dihydroisoquinolines with modest diastereoselectivity. These intermediates can then be reduced and hydrolyzed to yield chiral 1-aryl-1,2,3,4-tetrahydroisoquinolines.

Table 2: Asymmetric Hydrogenation of 1-Substituted Isoquinolinium Salts

Substrate (1-Substituent)Catalyst/LigandConditionsConversion (%)Enantiomeric Excess (ee, %)Reference
Phenyl[{Ir(H)((S)-difluorophos)}₂(μ-Cl)₃]ClH₂ (30 bar), dioxane/i-PrOH, 20 h9996 researchgate.net
4-Methoxyphenyl[{Ir(H)((S)-difluorophos)}₂(μ-Cl)₃]ClH₂ (30 bar), dioxane/i-PrOH, 20 h9999 researchgate.net
Benzyl[{Ir(H)((S)-difluorophos)}₂(μ-Cl)₃]ClH₂ (30 bar), dioxane/i-PrOH, 20 h8797 researchgate.net
Methyl[{Ir(H)((S)-difluorophos)}₂(μ-Cl)₃]ClH₂ (30 bar), dioxane/i-PrOH, 20 h9891 researchgate.net

Synthesis of Saturated and Partially Saturated Isoquinoline Rings via Dearomatization

Dearomatization of the this compound scaffold provides access to valuable saturated and partially saturated heterocyclic cores, such as dihydroisoquinolines (DHIQs) and tetrahydroisoquinolines (THIQs). These reactions typically involve the reduction of the electron-deficient pyridinium ring. wits.ac.za

A common method for the partial reduction of isoquinolinium salts is the use of hydride reagents like sodium borohydride (B1222165) (NaBH₄). dshs-koeln.de Depending on the substrate and reaction conditions, NaBH₄ can reduce the C=N bond of the isoquinolinium ion to yield 1,2-dihydroisoquinolines. Further reduction can lead to the corresponding 1,2,3,4-tetrahydroisoquinolines. For example, N-acylated 3,4-dihydroisoquinolines are readily reduced to the respective THIQs by NaBH₄. dshs-koeln.de Similarly, methylation of 8-fluoro-3,4-dihydroisoquinoline (B12937770) with methyl iodide gives the isoquinolinium derivative, which is then reduced with NaBH₄ to afford 8-fluoro-2-methyl-1,2,3,4-tetrahydroisoquinoline. nih.gov

More advanced strategies involve reductive dearomatization coupled with functionalization. wits.ac.zapurdue.edu For instance, isoquinolinium salts can undergo a dearomative hydride transfer from sources like phenylsilane (B129415) (PhSiH₃) or formic acid. wits.ac.zapurdue.edu The resulting enamine intermediate can then be trapped by various electrophiles, such as Michael acceptors (e.g., enones, maleimides), leading to substituted tetrahydroisoquinolines in a single pot. wits.ac.za Recently, a diastereoselective dearomative bifunctionalization of isoquinolinium salts using allenes and amines as reaction partners has been developed to access complex bridged tetrahydroisoquinolines. researchgate.netacs.org This strategy involves the in situ generation of a binucleophilic species that attacks the isoquinolinium salt at both the C1 and C3 positions. acs.org

Table 3: Methods for Dearomatization of Isoquinolinium Scaffolds

MethodReagentsProductKey FeaturesReference
Hydride ReductionNaBH₄, MeOH1,2-DHIQ or THIQStandard, mild reduction of the iminium functionality. dshs-koeln.denih.gov
Catalytic HydrogenationH₂, Chiral Ir or Rh catalystChiral THIQDirect, atom-economical route to enantiopure THIQs. shahucollegelatur.org.inacs.org
Reductive FunctionalizationPhSiH₃ or HCOOH/Et₃N, then an electrophileSubstituted THIQCombines reduction and C-C bond formation in one pot. wits.ac.zapurdue.edu
Dearomative BifunctionalizationAllenes, AminesBridged THIQCreates complex, three-dimensional polycyclic structures. researchgate.netacs.org

Construction of Fused Heterocyclic Systems Utilizing this compound Precursors

This compound is an excellent starting material for the synthesis of nitrogen-containing fused heterocyclic systems, which are common motifs in natural products and pharmacologically active compounds. A prominent strategy involves the generation of an isoquinolinium ylide from the salt, which can then participate in cycloaddition reactions.

Typically, an isoquinolinium salt is treated with a base, such as triethylamine, to deprotonate the carbon adjacent to the nitrogen (if an activating group is present), generating a transient isoquinolinium ylide. This ylide is a 1,3-dipole and readily undergoes [3+2] cycloaddition reactions with various dipolarophiles. For example, reaction with alkynes like dimethyl acetylenedicarboxylate (B1228247) (DMAD) or ethyl propiolate leads to the formation of stable pyrrolo[2,1-a]isoquinoline (B1256269) derivatives. This domino reaction sequence involves the in situ generation of the ylide, followed by regioselective 1,3-dipolar cycloaddition and subsequent aromatization (often via elimination).

Research has demonstrated the facile, three-component domino reaction of isoquinoline, a bromo-activated methylene (B1212753) compound (like ethyl bromoacetate), and a β-nitrostyrene in the presence of a base to regioselectively afford trisubstituted pyrrolo[2,1-a]isoquinolines. Similarly, reactions of isoquinolinium ylides with maleic anhydride (B1165640), in the presence of an oxidant, provide 1-acylpyrrolo[2,1-a]isoquinolines. Transition-metal-catalyzed annulation reactions also provide a powerful route. Rhodium(III)-catalyzed oxidative annulation of pyridinium and isoquinolinium salts with alkynes has been shown to produce substituted indolizine (B1195054) and benzoindolizine frameworks. ub.edu

Table 4: Synthesis of Fused Heterocycles from Isoquinolinium Salts

Fused SystemReaction TypeKey ReagentsGeneral OutcomeReference
Pyrrolo[2,1-a]isoquinoline[3+2] CycloadditionBase (e.g., Et₃N), Alkyne (e.g., DMAD)Highly substituted pyrrole (B145914) ring fused to the isoquinoline.
Imidazo[2,1-a]isoquinoline[3+2] CycloadditionBase (e.g., Et₃N), Ethyl cyanoformateSubstituted imidazole (B134444) ring fused to the isoquinoline.
Indolizine AnalogsDomino ReactionBase, Bromoacetonitrile, β-NitrostyreneRegioselective synthesis of complex, substituted fused systems.
BenzoindolizinesRh(III)-catalyzed Annulation[Cp*RhCl₂]₂, Cu(OAc)₂, AlkyneOxidative annulation via C-H bond activation. ub.edu

Modification of Side Chains for Tailored Chemical Properties

The functionalization reactions described in the preceding sections allow for the introduction of various side chains onto the isoquinoline scaffold. The subsequent modification of these appended groups is a crucial strategy for fine-tuning the chemical and physical properties of the final molecule, for applications in materials science and medicinal chemistry. Standard functional group interconversion (FGI) reactions can be applied to achieve these tailored properties.

For instance, if a functionalization reaction introduces a carboxyl group or its ester equivalent (e.g., an isoquinoline-3-carboxylate), this group can serve as a versatile handle for further derivatization. The carboxylic acid can be converted into an amide via coupling with various amines, a reaction often used to introduce aminoalkyl side chains that are important for biological activity. The ester can be hydrolyzed to the carboxylic acid or reduced to a primary alcohol using reagents like lithium aluminum hydride. This resulting hydroxymethyl group can be further modified, for example, by oxidation to an aldehyde or conversion to a leaving group (e.g., mesylate) for subsequent nucleophilic substitution. researchgate.net

In cases where an aminoalkyl side chain is introduced, the terminal amine offers a site for numerous modifications. It can undergo N-alkylation or reductive amination to introduce further substituents. Acylation of the amine with various acid chlorides or anhydrides produces a wide range of amides, altering the molecule's lipophilicity and hydrogen bonding capabilities. These types of modifications are critical in optimizing the properties of pharmacologically active molecules, such as indenoisoquinoline topoisomerase inhibitors, where the nature of the aminoalkyl side chain dramatically influences potency and cytotoxicity. frontiersin.org

Table 5: Potential Side Chain Modifications on a Functionalized Isoquinoline Core

Initial Functional GroupReagent/ReactionResulting Functional GroupPurpose/Application
Carboxylic Acid (-COOH)Amine, Coupling Agent (e.g., EDC)Amide (-CONR₂)Introduce diverse substituents, modulate biological activity.
Ester (-COOR)LiAlH₄ or DIBAL-HPrimary Alcohol (-CH₂OH)Create a new site for oxidation or substitution.
Primary Alcohol (-CH₂OH)PCC or DMPAldehyde (-CHO)Precursor for further C-C bond formation (e.g., Wittig).
Terminal Amine (-NH₂)Acid Chloride (RCOCl), BaseAmide (-NHCOR)Modify lipophilicity and hydrogen bonding properties.
Terminal Amine (-NH₂)Aldehyde/Ketone, NaBH(OAc)₃Secondary/Tertiary Amine (-NHR or -NR₂)Alter basicity and steric profile.

Future Directions and Emerging Research Avenues in Isoquinoline Hydroiodide Chemistry

Development of Innovative and Sustainable Synthetic Methodologies

The synthesis of the isoquinoline (B145761) framework, the core of isoquinoline hydroiodide, has traditionally relied on classic reactions like the Bischler-Napieralski and Pictet-Spengler syntheses. nih.gov While foundational, these methods often involve harsh conditions, toxic reagents (e.g., strong acids like POCl₃), hazardous solvents, and poor atom economy, raising significant environmental and economic concerns. nih.govrsc.org In response, the focus of modern synthetic chemistry is shifting towards the integration of green chemistry principles to develop more eco-compatible routes. rsc.orgresearchgate.net

Future research will prioritize the development of methodologies that are not only efficient but also environmentally benign. Key areas of innovation include:

Photocatalysis and Microwave-Assisted Synthesis: These energy-efficient techniques can accelerate reaction rates and improve yields while often allowing for milder reaction conditions. nih.gov Microwave irradiation, for instance, has been used in palladium-catalyzed reactions to construct 4-substituted isoquinolines efficiently. nih.gov

Metal-Free and Catalyst-Free Processes: To circumvent the issues associated with transition-metal catalysts (cost, toxicity, contamination of products), research is moving towards metal-free reactions. bohrium.commdpi.com This includes the use of hypervalent iodine catalysis or even catalyst-free reactions in greener solvents like water. bohrium.commdpi.com

Atom-Economical Reactions: Methodologies such as transition-metal-catalyzed C-H activation and annulation are gaining traction as they provide powerful, atom-economical routes to construct diverse isoquinoline frameworks from simple starting materials. bohrium.comijpsjournal.com

Table 1: Comparison of Synthetic Methodologies for Isoquinoline Scaffolds

MethodologyDescriptionAdvantagesChallenges
Traditional Methods (e.g., Bischler-Napieralski)Relies on electrophilic aromatic substitution using strong acids and dehydrating agents. nih.govWell-established and versatile for certain substrates.Harsh conditions, use of toxic reagents, poor atom economy, and significant waste generation. nih.govrsc.org
Microwave-Assisted SynthesisUtilizes microwave irradiation to rapidly heat the reaction mixture. nih.govFaster reaction times, often higher yields, and enhanced efficiency. nih.govRequires specialized equipment; scalability can be a concern.
PhotocatalysisUses light energy to drive chemical reactions, often with a photocatalyst. nih.govMild reaction conditions, high selectivity, and use of a renewable energy source. nih.govCatalyst stability and efficiency can be limiting factors.
Metal-Free CatalysisEmploys non-metal catalysts, such as iodine, to facilitate reactions. bohrium.commdpi.comAvoids heavy metal contamination, lower cost, and reduced environmental impact. bohrium.comCatalyst loading and reactivity may not match transition-metal counterparts.
C-H Activation/AnnulationForms the isoquinoline ring by directly functionalizing C-H bonds. ijpsjournal.comHigh atom economy, reduces pre-functionalization steps, allows for late-stage diversification. ijpsjournal.comRequires specific directing groups; selectivity can be a challenge.

Integration of Artificial Intelligence and Machine Learning in Reaction Prediction and Optimization

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize chemical synthesis. These computational tools can process vast datasets of chemical reactions to identify patterns, predict outcomes, and optimize processes with a speed and accuracy unattainable through traditional experimentation alone. beilstein-journals.orghilarispublisher.com For the synthesis of this compound, AI and ML offer several promising avenues.

Reaction Prediction: AI models, particularly deep learning and graph neural networks, can predict the products and yields of complex organic reactions. By training on large reaction databases, these models can suggest the most viable synthetic routes for novel isoquinoline derivatives. arxiv.org

Optimization of Reaction Conditions: ML algorithms, such as Bayesian optimization, are highly effective at exploring the vast parameter space of a chemical reaction (e.g., temperature, pressure, catalyst concentration) to find the optimal conditions for maximizing yield and selectivity. beilstein-journals.orghilarispublisher.com This data-driven approach minimizes the need for time-consuming trial-and-error experiments. hilarispublisher.com

Automated Synthesis: When combined with robotic platforms, AI can enable "self-driving" chemistry labs where algorithms design, execute, and optimize experiments in a closed loop. beilstein-journals.org This integration can dramatically accelerate the discovery and synthesis of new isoquinoline-based compounds. beilstein-journals.org

Table 2: Applications of AI/ML in this compound Chemistry

Application AreaAI/ML TechniquePotential Impact
Retrosynthesis PlanningDeep Neural Networks, Symbolic AISuggests diverse and efficient synthetic pathways for target isoquinoline molecules.
Reaction Yield PredictionGraph-Convolutional Neural NetworksAccurately forecasts the outcome of a reaction, aiding in the selection of the best synthetic strategy.
Condition OptimizationBayesian Optimization, Evolutionary AlgorithmsSystematically identifies optimal reaction parameters to maximize yield and minimize byproducts, accelerating process development. beilstein-journals.orghilarispublisher.com
High-Throughput ScreeningPredictive ModelingVirtually screens libraries of potential reactants and catalysts to identify promising candidates for synthesis.

Exploration of Advanced Spectroscopic Techniques for Real-Time Reaction Monitoring

A deeper understanding and control of the synthesis of this compound require precise monitoring of the reaction as it happens. Traditional offline analysis methods are often slow and may not capture the dynamics of transient intermediates. The implementation of Process Analytical Technology (PAT), which emphasizes in-process monitoring, is driving the adoption of advanced spectroscopic techniques for real-time analysis. mdpi.compolito.it

Future research will likely focus on integrating the following techniques into synthetic workflows:

Vibrational Spectroscopy (NIR and Raman): Near-infrared (NIR) and Raman spectroscopy are powerful, non-destructive techniques that provide molecular-level information by probing the vibrational modes of molecules. mdpi.com They can be used with in-situ probes to monitor the concentration of reactants, products, and intermediates in real-time, providing valuable kinetic data. mdpi.compolito.it

Fluorescence Spectroscopy: This technique is highly sensitive and can be used to monitor species that exhibit fluorescence, offering another avenue for real-time process control. mdpi.com

Ultrafast Spectroscopy: Ultrafast laser techniques allow scientists to observe molecular dynamics on extremely short timescales (femtoseconds), providing unprecedented insights into reaction mechanisms and the behavior of short-lived intermediates. spectroscopyonline.com

Table 3: Spectroscopic Techniques for Real-Time Reaction Monitoring

TechniquePrincipleAdvantages for Reaction MonitoringLimitations
Near-Infrared (NIR) SpectroscopyMeasures absorption of light in the near-infrared region, related to molecular vibrations. polito.itNon-destructive, suitable for in-line/on-line use, can penetrate solid and liquid samples. mdpi.compolito.itSpectra can be complex and require multivariate data analysis (chemometrics). polito.it
Raman SpectroscopyMeasures inelastic scattering of monochromatic light, providing a specific vibrational fingerprint. mdpi.comHigh chemical specificity, insensitive to water, suitable for aqueous and non-aqueous systems. mdpi.comSignal can be weak; fluorescence from the sample can cause interference.
Mid-Infrared (Mid-IR) SpectroscopyProbes fundamental molecular vibrations, offering high specificity. copernicus.orgProvides highly detailed structural information, enabling identification of numerous species. copernicus.orgWater absorption can be strong; probes can be less robust than for NIR/Raman.
Fluorescence SpectroscopyMeasures the emission of light from a sample that has absorbed light. mdpi.comExtremely high sensitivity and specificity for fluorescent species. copernicus.orgApplicable only to a limited number of molecules that fluoresce. copernicus.org

Design of Novel Scaffolds with Tunable Chemical Reactivity

The isoquinoline core is a "privileged scaffold," meaning its structure is a recurring motif in biologically active compounds and functional materials. nih.govamerigoscientific.com A key future direction is the rational design of novel isoquinoline-based scaffolds where the chemical reactivity and properties are deliberately tuned for specific applications. amerigoscientific.com This involves strategic modification of the core structure.

Substituent Effects: The electronic properties and reactivity of the isoquinoline ring can be precisely controlled by the introduction of various substituents (functional groups). amerigoscientific.com Electron-donating groups can enhance the nucleophilicity of the molecule, while electron-withdrawing groups can decrease it, influencing how the molecule interacts and reacts. amerigoscientific.com

Scaffold Hybridization: New molecular architectures can be created by fusing the isoquinoline ring with other heterocyclic systems, such as benzimidazoles, to create novel polycyclic structures. mdpi.com These hybrid scaffolds can exhibit unique chemical and photophysical properties.

Functionalization: Developing new reactions to functionalize the isoquinoline core at various positions allows for the creation of diverse libraries of compounds. nih.gov For example, introducing moieties like unsaturated carbonyl groups can open up opportunities for further chemical transformations. nih.gov

The ability to tailor the chemical structure of isoquinoline derivatives is crucial for designing materials with specific optical, electrical, or mechanical properties, and for developing new therapeutic agents. amerigoscientific.com

Table 4: Tuning Reactivity of the Isoquinoline Scaffold

Modification StrategyExampleEffect on Reactivity/Properties
Introduction of Electron-Donating Groups-OCH₃ (methoxy), -NH₂ (amino)Increases electron density in the ring system, enhancing nucleophilicity and reactivity towards electrophiles. amerigoscientific.com
Introduction of Electron-Withdrawing Groups-NO₂ (nitro), -CN (cyano)Decreases electron density, making the ring more susceptible to nucleophilic attack and altering its electronic properties. amerigoscientific.com
Ring Fusion/HybridizationFusing with a benzimidazole (B57391) ring to form benzimidazo[2,1-a]isoquinolines. mdpi.comCreates a larger, more rigid planar structure with distinct photophysical and electronic properties. mdpi.com
Introduction of Reactive HandlesAdding an alkyne or unsaturated carbonyl moiety. nih.govProvides a site for further, specific chemical modifications (e.g., click chemistry, Michael addition).

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing isoquinoline hydroiodide with high purity, and how can reproducibility be ensured?

  • Methodological Answer : Synthesis typically involves reacting isoquinoline with hydroiodic acid under controlled stoichiometric conditions. Purification steps, such as recrystallization from anhydrous ethanol or methanol, are critical for removing unreacted precursors . To ensure reproducibility, document reaction parameters (temperature, molar ratios, solvent purity) rigorously and validate purity via elemental analysis (C, H, N) and iodine quantification using inductively coupled plasma mass spectrometry (ICP-MS) .

Q. Which analytical techniques are most effective for confirming the structural identity and purity of this compound?

  • Methodological Answer :

  • X-ray diffraction (XRD) : Resolve crystal structure and compare with reference data (e.g., COD entry 4500533 for analogous hydroiodide salts) .
  • NMR spectroscopy : Use 1^1H and 13^13C NMR to verify proton environments and carbon frameworks. For iodine-containing compounds, ensure deuterated solvents are free of moisture to avoid decomposition .
  • Mass spectrometry : High-resolution ESI-MS or MALDI-TOF can confirm molecular weight and iodine isotopic patterns .

Q. What are the optimal storage conditions to maintain the stability of this compound in laboratory settings?

  • Methodological Answer : Store in airtight containers under inert gas (argon) at 2–8°C to prevent hygroscopic degradation and oxidation. Regularly monitor purity via FT-IR to detect moisture-induced structural changes .

Advanced Research Questions

Q. How can researchers investigate the thermal stability and decomposition pathways of this compound under varying environmental conditions?

  • Methodological Answer : Perform thermogravimetric analysis (TGA) coupled with differential scanning calorimetry (DSC) to identify phase transitions and decomposition temperatures. Use in situ Raman spectroscopy to track iodine bond dissociation kinetics under controlled humidity and temperature . Compare results with computational models (DFT calculations) to predict degradation intermediates .

Q. What computational modeling approaches are suitable for predicting the electronic and catalytic properties of this compound?

  • Methodological Answer : Density functional theory (DFT) simulations can model electron density distributions and iodine’s role in charge transfer. Pair with molecular dynamics (MD) to study solvation effects in polar solvents. Validate predictions using UV-Vis spectroscopy (bandgap analysis) and cyclic voltammetry (redox behavior) .

Q. How can contradictions in spectroscopic or crystallographic data for this compound be resolved?

  • Methodological Answer : Cross-validate datasets using multiple techniques (e.g., XRD, neutron diffraction) to resolve ambiguities in hydrogen bonding or iodide positioning. Apply Rietveld refinement for XRD data and compare with analogous structures (e.g., dabcoHI hydrate ). For conflicting NMR results, use deuterium exchange experiments or variable-temperature NMR to probe dynamic effects .

Q. What experimental strategies are effective for studying the interaction of this compound with biological macromolecules?

  • Methodological Answer : Use fluorescence quenching assays or isothermal titration calorimetry (ITC) to quantify binding affinities with proteins/DNA. For cellular uptake studies, employ confocal microscopy with iodine-specific fluorescent probes. Ensure biological buffers are iodine-compatible (e.g., avoid reducing agents that may alter HI stability) .

Q. How does this compound participate in catalytic processes, and how can its efficiency be optimized?

  • Methodological Answer : Investigate its role as a Lewis acid catalyst in organic reactions (e.g., Friedel-Crafts alkylation) by tracking reaction kinetics via GC-MS or HPLC. Optimize catalytic efficiency by varying iodide counterion concentration and solvent polarity. Compare turnover numbers (TON) with metal-based catalysts to assess competitive advantages .

Guidelines for Data Interpretation and Reporting

  • Statistical Validation : Use ANOVA or t-tests to assess significance in replicated experiments. Report confidence intervals for kinetic or thermodynamic parameters .
  • Ethical Compliance : Adhere to chemical waste disposal protocols (e.g., separate iodine-containing waste for professional treatment) .

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